molecular formula C18H17N3O4S B14105462 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No.: B14105462
M. Wt: 371.4 g/mol
InChI Key: QGDVLSIGIJEXMV-UHFFFAOYSA-N
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Description

4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound that features a quinazoline core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the benzodioxolyl and dimethoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one

Uniqueness

4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its quinazoline core and benzodioxolyl group provide a distinct structure that can interact with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C18H17N3O4S/c1-22-14-6-11-12(7-15(14)23-2)20-18(26)21-17(11)19-8-10-3-4-13-16(5-10)25-9-24-13/h3-7H,8-9H2,1-2H3,(H2,19,20,21,26)

InChI Key

QGDVLSIGIJEXMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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